molecular formula C13H8BrClO B1334059 3-Bromo-4'-chlorobenzophenone CAS No. 75762-56-0

3-Bromo-4'-chlorobenzophenone

Cat. No. B1334059
CAS RN: 75762-56-0
M. Wt: 295.56 g/mol
InChI Key: JDSRHMLEPCMXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4'-chlorobenzophenone is a halogenated organic compound that is part of the benzophenone family. It contains bromine and chlorine substituents on the aromatic rings. This compound is structurally related to various other halogenated phenols and benzophenones, which have been studied for their chemical behavior, synthesis, and potential applications.

Synthesis Analysis

The synthesis of halogenated benzophenones and related compounds has been explored in various studies. For instance, the synthesis and characterization of a novel compound, 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol (BDP), have been reported, which shares structural similarities with 3-Bromo-4'-chlorobenzophenone . Additionally, the synthesis of copper(II) and oxido-vanadium(IV) complexes with halogenated phenol derivatives has been described, indicating the reactivity of such compounds in coordination chemistry .

Molecular Structure Analysis

The molecular structure of halogenated benzophenones can be determined using crystallography and compared with density functional theory (DFT) calculations . The geometry, electronic properties, and thermodynamic functions can be elucidated through such analyses. Furthermore, the vibrational frequencies obtained from spectroscopic data can be evaluated using DFT, providing insights into the molecular vibrations and structure .

Chemical Reactions Analysis

Halogenated phenols, including those with bromine and chlorine substituents, undergo various chemical reactions. For example, the transformation of bromophenols during the chlorination process has been explored, revealing that active chlorine can react effectively with these compounds across a wide pH range . The photolysis of substituted phenols has also been studied, demonstrating the dynamics of H atom loss processes from gas-phase molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzophenones can be studied using various spectroscopic techniques. For instance, the vibrational frequencies, electric dipole moment, and first-order hyperpolarizability of 3,4-dichlorobenzophenone have been computed, which is structurally related to 3-Bromo-4'-chlorobenzophenone . The electrochemical behavior of halogenated phenols has been investigated as well, providing a basis for voltammetric detection of these compounds . Additionally, the radical-scavenging activity of natural bromophenols has been evaluated, indicating their potential antioxidant properties .

Scientific Research Applications

Photoreaction Mechanisms

Research on related bromo-chlorophenols has explored their photoreaction mechanisms. A study involving 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols investigated their behaviors in low-temperature argon matrices using Fourier transform infrared spectroscopy. The study revealed that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, with the formation of cyclopentadienylidenemethanone⋯HBr complex as a minor pathway (Akai et al., 2002).

Vibrational Spectra and Thermodynamics

Quantum chemical calculations have been performed on molecules like 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone to understand their molecular geometries, vibrational wavenumbers, and thermodynamical properties. This research provides insight into the fundamental properties of similar bromo-chlorobenzophenone compounds (Pandian et al., 2011).

Potential Anticancer Activities

A study on a novel bromophenol derivative, containing a structure similar to 3-Bromo-4'-chlorobenzophenone, showed significant anticancer activities on human lung cancer cell lines. It indicated potential pathways for developing anticancer drugs based on bromophenol derivatives (Guo et al., 2018).

Electrophilic Addition and Coupling Reactions

The use of similar bromo-benzophenone compounds in electrophilic addition and coupling reactions has been explored. For instance, the synthesis of oxoimmoniosulfides using 3-Bromo-2-phenyl-1-indenone indicates potential applications in synthetic chemistry (Timokhina et al., 2001).

Chromatographic Applications

The synthesis and characterization of related bromo-azobenzene compounds have been studied for their use as stationary phases in gas chromatography, demonstrating their utility in analytical chemistry (Baniceru et al., 1995).

Safety And Hazards

3-Bromo-4’-chlorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 3-Bromo-4’-chlorobenzophenone research could involve further exploration of its photochemical reactivity and photophysical properties . Its potential applications in various fields could also be investigated.

properties

IUPAC Name

(3-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHMLEPCMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373599
Record name 3-Bromo-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4'-chlorobenzophenone

CAS RN

75762-56-0
Record name 3-Bromo-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75762-56-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4'-chlorobenzophenone
Reactant of Route 2
Reactant of Route 2
3-Bromo-4'-chlorobenzophenone
Reactant of Route 3
Reactant of Route 3
3-Bromo-4'-chlorobenzophenone
Reactant of Route 4
Reactant of Route 4
3-Bromo-4'-chlorobenzophenone
Reactant of Route 5
3-Bromo-4'-chlorobenzophenone
Reactant of Route 6
Reactant of Route 6
3-Bromo-4'-chlorobenzophenone

Citations

For This Compound
5
Citations
KV Prasad, M Sathish, A Prabakaran, SJ Basha… - Journal of the Indian …, 2022 - Elsevier
… possess a large number of applications in different fields, the study of substituted benzophenones has been taken up and this paper deals with 3 – Bromo - 4 - chlorobenzophenone (…
Number of citations: 1 www.sciencedirect.com
DD Tanner, JJ Chen, L Chen… - Journal of the American …, 1991 - ACS Publications
… The competitive production of fragmentation products of 3bromo-4'-chlorobenzophenone ketyl is 172/1, [4-chloro]/[3bromobenzophenone]. Since the reported100 rateconstant, kK, for 3-…
Number of citations: 103 pubs.acs.org
KV Prasad, PV Ramana - Vibrational Spectroscopy, 2023 - Elsevier
… and available in literature similar substituted benzophenone molecules, such as 3, 4-dichloro benzophenone, “4-Chloro-3-iodobenzophenone, and 3-bromo-4-Chlorobenzophenone …
Number of citations: 2 www.sciencedirect.com
B Skillinghaug, C Skold, J Rydfjord… - The Journal of …, 2014 - ACS Publications
A fast and efficient protocol for the palladium(II)-catalyzed production of aryl ketones from sodium arylsulfinates and various organic nitriles under controlled microwave irradiation has …
Number of citations: 69 pubs.acs.org
CD Gabbutt, BM Heron, AC Instone, PN Horton… - Tetrahedron, 2005 - Elsevier
… From 3-bromo-4-chlorobenzophenone as yellow microcrystals, (60%), mp 59–60 C, ν max 1644, 1589 cm −1 ; δ H 1.97 (4H, m, (CH 2 ) 2 ), 3.60 (4H, m, N(CH 2 ) 2 ), 6.75 (1H, d, J=8.8 …
Number of citations: 51 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.